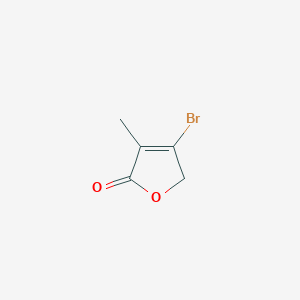

4-Bromo-3-methyl-2,5-dihydrofuran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

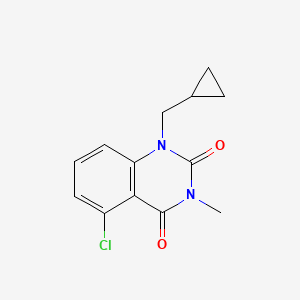

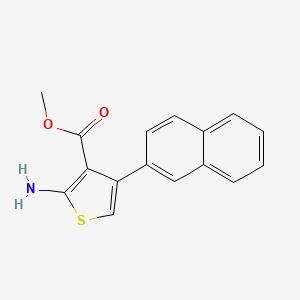

4-Bromo-3-methyl-2,5-dihydrofuran-2-one , also known by its IUPAC name 4-bromo-3-methyl-2(5H)-furanone , is a chemical compound with the molecular formula C5H5BrO2 . It is a pale yellow to white crystalline powder with a melting point range of 56-57°C . This compound belongs to the class of furanones and contains a bromine atom attached to a five-membered furan ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-Bromo-3-methyl-2,5-dihydrofuran-2-one is utilized in pharmaceutical research for the synthesis of complex molecules. Its reactivity allows for the formation of diverse pharmacologically active compounds. For instance, it can be used to create building blocks for drugs that target neurological disorders due to its ability to cross the blood-brain barrier .

Agrochemical Development

In agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its bromine atom is particularly useful for further reactions, such as coupling with other organic fragments, which is essential for developing new agrochemical agents .

Materials Science

The compound’s unique structure is beneficial in the development of new materials, including polymers and coatings. Its ability to undergo polymerization reactions makes it a valuable monomer for creating polymers with specific properties .

Organic Synthesis

4-Bromo-3-methyl-2,5-dihydrofuran-2-one is a versatile reagent in organic synthesis. It is often employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as an electrophile .

Polymer Chemistry

This compound finds applications in polymer chemistry, where it is used to modify the properties of polymers. It can be incorporated into polymer chains to alter their thermal stability, mechanical strength, and chemical resistance .

Analytical Chemistry

In analytical chemistry, 4-Bromo-3-methyl-2,5-dihydrofuran-2-one is used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the accurate quantification and analysis of complex mixtures .

Biochemistry

The compound plays a role in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions. Its structure can mimic certain natural substrates, allowing researchers to study enzyme mechanisms and inhibition .

Environmental Science

Environmental scientists use 4-Bromo-3-methyl-2,5-dihydrofuran-2-one to study the degradation of organic compounds in the environment. Its breakdown products can be monitored to understand the environmental impact of various chemicals .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in oxidative addition and transmetalation processes . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may be involved in the formation of carbon-carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound may also exhibit stability under a variety of conditions.

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASBMEPRZZCXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-2,5-dihydrofuran-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)

![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)

![4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B3009843.png)